Dimethylaminoethyl sorbate

Description

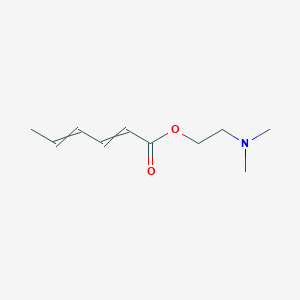

Dimethylaminoethyl sorbate (C₆H₇O₂⁻·C₄H₁₀N⁺) is a synthetic compound derived from sorbic acid (C₆H₈O₂), where the carboxylate group is esterified with a dimethylaminoethyl moiety. This modification introduces a positively charged tertiary amine group, significantly altering its physicochemical properties compared to sorbic acid and its salts (e.g., potassium sorbate).

Properties

CAS No. |

16899-74-4 |

|---|---|

Molecular Formula |

C9H5BrClN |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl hexa-2,4-dienoate |

InChI |

InChI=1S/C10H17NO2/c1-4-5-6-7-10(12)13-9-8-11(2)3/h4-7H,8-9H2,1-3H3 |

InChI Key |

BBGPLJAAAZDEGF-UHFFFAOYSA-N |

SMILES |

CC=CC=CC(=O)OCCN(C)C |

Canonical SMILES |

CC=CC=CC(=O)OCCN(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

General Reactivity of Sorbate Derivatives

Sorbate esters, such as methyl sorbate and potassium sorbate, exhibit reactivity dominated by their conjugated diene system and electron-withdrawing carboxylate/ester groups. Key reaction types include:

-

Electrophilic Additions : Bromination, chlorination, and sulfonation at the 2,4-diene positions.

-

Diels-Alder Cycloadditions : Formation of six-membered rings with dienophiles like maleic anhydride .

-

Oxidative Degradation : Cleavage of double bonds to generate carbonyl compounds (e.g., malondialdehyde) .

Inferred Reactivity of Dimethylaminoethyl Sorbate

The dimethylaminoethyl group introduces potential nucleophilic and basic character, enabling unique reactivity:

Hydrolysis and Degradation

-

Base-Catalyzed Hydrolysis : Likely cleavage of the ester bond under alkaline conditions, yielding sorbic acid and dimethylaminoethanol.

Polymerization

-

Radical Copolymerization : Analogous to methyl sorbate, this compound may undergo alternating copolymerization with oxygen to form polyperoxides.

Nucleophilic Reactions

-

Ammonia/Amine Adducts : Reaction with amines could yield Michael adducts or conjugate addition products, similar to sorbic acid’s reactivity with nitrites .

Comparative Data for Sorbate Derivatives

Research Gaps and Recommendations

-

Synthetic Routes : No methods for this compound synthesis were identified. A plausible route involves esterification of sorbic acid with dimethylaminoethanol under acid catalysis.

-

Stability Studies : Experimental determination of hydrolysis rates and decomposition pathways under varying pH/temperature is critical.

-

Biological Interactions : Toxicity and biodegradability data are absent; in vitro assays (e.g., MTT cytotoxicity) are advised .

Key Citations from Analogous Systems

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Sorbate Derivatives

| Compound | Molecular Formula | Key Functional Groups | Charge at pH 7 |

|---|---|---|---|

| Sorbic acid | C₆H₈O₂ | Carboxylic acid, conjugated diene | Neutral (protonated) |

| Potassium sorbate | C₆H₇KO₂ | Carboxylate, conjugated diene | Negative |

| Methyl sorbate | C₇H₁₀O₂ | Ester, conjugated diene | Neutral |

| Dimethylaminoethyl sorbate | C₁₀H₁₇NO₂ | Carboxylate ester, tertiary amine | Positive (protonated amine) |

Key Observations :

Coordination Chemistry :

- In Co(II) complexes, sorbate ligands (C₆H₇O₂⁻) exhibit spectral similarities to acetate (C₂H₃O₂⁻), but differ from trichloroacetate due to electronic effects of substituents . This compound’s amine group may alter metal coordination behavior, favoring interactions with transition metals through both carboxylate and amine functionalities.

Sorption and Intercalation :

- Sorbate anions intercalate efficiently into nitrate-type layered double hydroxides (LDH), achieving uptakes comparable to aqueous ion-exchange methods. Chloride-type LDH shows lower affinity, highlighting the role of counterions . This compound’s cationic charge may hinder intercalation into LDHs, which typically host anions, but could enable novel interactions with clay minerals or organic matrices.

Antimicrobial Activity :

- Potassium sorbate’s efficacy is pH-dependent, with optimal activity below pH 6.5 due to the protonation of sorbic acid . This compound’s cationic amine group may broaden its antimicrobial spectrum, particularly against Gram-negative bacteria, by disrupting cell membranes via electrostatic interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Potassium Sorbate | Methyl Sorbate | This compound (Inferred) |

|---|---|---|---|

| Solubility in Water | 58 g/100 mL (20°C) | Low (hydrophobic) | High (due to ionic character) |

| pKa | 4.76 (sorbic acid) | N/A (ester) | ~8–10 (amine group) |

| Thermal Stability | Stable up to 150°C | Volatile at high temps | Moderate (amine may degrade at >100°C) |

Key Findings :

- Potassium sorbate’s high solubility and stability make it ideal for food preservation .

- Methyl sorbate’ volatility limits its use to non-thermal applications .

- This compound’s dual functionality (carboxylate + amine) may enable applications in drug delivery or cationic surfactants, though stability under heat or UV light requires further study.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting dimethylaminoethyl sorbate in complex biological or environmental matrices?

- Methodological Answer : Use capillary electrophoresis (CE) with UV detection for rapid quantification, as demonstrated in sorbate analysis in food matrices . Validate the method using parameters like limit of detection (LOD), precision, and recovery rates. For complex samples, employ sample pre-treatment steps such as liquid-liquid extraction to mitigate matrix interference. Reference the "Eco-Scale" to assess the method’s environmental impact .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffered solutions (pH 3–9) at controlled temperatures (e.g., 25°C, 40°C). Monitor degradation kinetics via high-performance liquid chromatography (HPLC) and use Arrhenius modeling to predict shelf-life. Include triethanolamine or carbomer as stabilizers if excipient interactions are suspected, as seen in emulgel formulations .

Q. What experimental considerations are critical when scaling adsorption studies from batch to fixed-bed column systems for this compound?

- Methodological Answer : Account for dynamic flow rates, sorbate-sorbent contact time, and column geometry. Validate batch-derived adsorption isotherms (e.g., Langmuir/Freundlich) against column performance. Note that batch data may overestimate efficiency; use the BDST (Bed Depth Service Time) model for predictive scaling .

Advanced Research Questions

Q. How can researchers resolve contradictions between historical safety data and recent findings on this compound’s genotoxic potential?

- Methodological Answer : Integrate multi-omics approaches:

- Mutagenicity assays : Use Ames test or micronucleus assays to assess DNA damage.

- Transcriptomic analysis : Perform RNA-seq on exposed cell lines (e.g., RAW264.7 macrophages) to identify differentially expressed genes linked to genotoxicity .

- Chromatin profiling : Evaluate histone modifications (e.g., acetylation) to probe epigenetic effects .

- Compare results with potassium sorbate datasets to infer mechanistic parallels .

Q. What mechanistic models explain this compound’s adsorption behavior in heterogeneous environmental systems?

- Methodological Answer : Apply the pseudo-second-order kinetic model to describe surface-controlled adsorption. For intraparticle diffusion, use the Weber-Morris model to identify rate-limiting steps . Incorporate linear free energy relationships (LFERs) via multiple regression analysis (MRA) to correlate sorbate descriptors (e.g., hydrophobicity) with adsorption efficiency . Validate models using SEM-EDAX to confirm sorbate localization on sorbents .

Q. How does this compound modulate pro-inflammatory gene expression, and what experimental systems are optimal for studying this?

- Methodological Answer :

- In vitro : Treat LPS-stimulated macrophages (e.g., RAW264.7) with this compound and quantify IL-6, IL-1β, and iNOS via qPCR .

- In vivo : Use murine models to assess liver tissue transcriptomes post-exposure. Apply EdgeR analysis with FDR correction to identify differentially expressed genes .

- Proteomics : Perform global proteomic profiling to link sorbate-induced lysine modifications (e.g., sorbylation) to NF-κB pathway regulation .

Q. What epigenetic mechanisms are implicated in chronic this compound exposure, and how can they be experimentally validated?

- Methodological Answer : Investigate non-canonical histone deacetylase (HDAC) activity using chromatin immunoprecipitation (ChIP-seq) and HDAC inhibition assays. Profile histone sorbylation sites via mass spectrometry. Correlate epigenetic changes with metabolic disruptions (e.g., fatty acid oxidation) using metabolomics .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between batch and column adsorption efficiencies for this compound?

- Methodological Answer : Conduct parallel batch and column experiments under identical conditions. Use the Thomas model for column data fitting and compare rate constants (k₂) with batch-derived pseudo-second-order values . If discrepancies persist, evaluate pore-blocking or surface heterogeneity via BET surface area analysis .

Q. What statistical frameworks are recommended for reconciling conflicting transcriptomic data on this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.